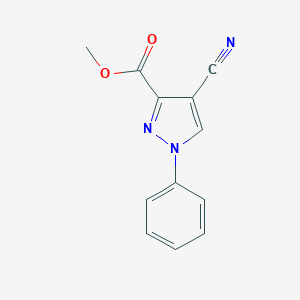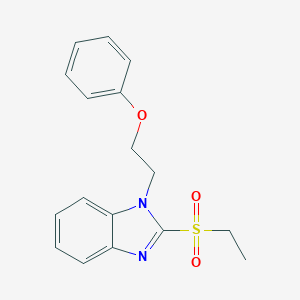
methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, also known as MCP, is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has also been shown to have neuroprotective effects, reducing neuronal damage in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a range of conditions. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. It has low solubility in water, which can make it difficult to work with in some experiments. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate can also be toxic at high concentrations, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. One area of interest is the development of new drugs and therapies based on methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has shown promise as a potential treatment for cancer, inflammation, and neurodegenerative diseases. Another area of interest is the development of new methods for synthesizing and purifying methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. New methods could improve the yield and purity of methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, making it easier to work with in lab experiments. Finally, there is a need for further research on the mechanism of action of methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. A better understanding of how methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate works could lead to the development of more effective drugs and therapies.
Synthesemethoden
The synthesis of methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate involves the reaction of 4-cyano-1-phenyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been widely used in scientific research as a tool for studying various biological processes. It has been used in the development of new drugs and therapies for a range of diseases, including cancer, inflammation, and neurological disorders. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has also been used as a probe for studying enzyme activity and protein function.
Eigenschaften
Molekularformel |
C12H9N3O2 |
|---|---|
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
methyl 4-cyano-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9N3O2/c1-17-12(16)11-9(7-13)8-15(14-11)10-5-3-2-4-6-10/h2-6,8H,1H3 |
InChI-Schlüssel |
ICSOFHZOVKMVRB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NN(C=C1C#N)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=NN(C=C1C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282946.png)
![4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282947.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B282948.png)
![2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282950.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)
![N-{4-[4-benzyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide](/img/structure/B282958.png)
![N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide](/img/structure/B282959.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide](/img/structure/B282962.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)

![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)